L-Leucine tert-butyl ester hydrochloride L-Leucine tert-butyl ester hydrochloride H-Leu-OtBu is a leucine ester and an amino acid-containing building block. It increases phosphorylation of the mTORC1 substrate p70 ribosomal S6 kinase (p70S6K) and inhibits L-[14C]leucine uptake into HeLa S3 cells endogenously expressing L-type amino acid transporter 1 (LAT1) when used at concentrations of 0.4 and 1 mM, respectively. H-Leu-OtBu has been used in the synthesis of peptide-based ligands of the neurokinin-1 (NK1) receptor.

Brand Name: Vulcanchem
CAS No.: 2748-02-9
VCID: VC21537905
InChI: InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1
SMILES: CC(C)CC(C(=O)OC(C)(C)C)[NH3+].[Cl-]
Molecular Formula: C10H22ClNO2
Molecular Weight: 187,27*36,45 g/mole

L-Leucine tert-butyl ester hydrochloride

CAS No.: 2748-02-9

Cat. No.: VC21537905

Molecular Formula: C10H22ClNO2

Molecular Weight: 187,27*36,45 g/mole

* For research use only. Not for human or veterinary use.

L-Leucine tert-butyl ester hydrochloride - 2748-02-9

CAS No. 2748-02-9
Molecular Formula C10H22ClNO2
Molecular Weight 187,27*36,45 g/mole
IUPAC Name [(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopentan-2-yl]azanium;chloride
Standard InChI InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1
Standard InChI Key RFUWRXIYTQGFGA-QRPNPIFTSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)OC(C)(C)C)[NH3+].[Cl-]
SMILES CC(C)CC(C(=O)OC(C)(C)C)[NH3+].[Cl-]
Canonical SMILES CC(C)CC(C(=O)OC(C)(C)C)[NH3+].[Cl-]

Chemical Identification and Fundamental Properties

L-Leucine tert-butyl ester hydrochloride is a protected derivative of the amino acid L-Leucine. It exists as a white to almost white crystalline powder or crystal with several important chemical identifiers and physical properties.

Chemical Identification

ParameterSpecification
Chemical NameL-Leucine tert-butyl ester hydrochloride
Synonyms(S)-tert-Butyl 2-amino-4-methylpentanoate hydrochloride, H-Leu-OtBu·HCl, L-leucine 1,1-dimethylethyl ester hydrochloride
CAS Registry Number2748-02-9
Molecular FormulaC₁₀H₂₁NO₂·HCl (C₁₀H₂₂ClNO₂)
Molecular Weight223.74 g/mol
MDL NumberMFCD00038906
PubChem Substance ID125307393

Physical Properties

PropertyValue
Physical State at 20°CSolid
AppearanceWhite to almost white powder or crystal
Melting Point167°C
Specific Rotation [α]²⁰ᴅ+18.0 to +21.0° (C=2, EtOH)
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Recommended StorageCool and dark place, below 15°C; inert atmosphere for long-term storage; freezer storage (below -20°C) for maximum stability

The compound's specific rotation value serves as an important indicator of its optical purity, which is crucial for its applications in stereospecific reactions and pharmaceutical developments .

Chemical Structure and Synthesis

L-Leucine tert-butyl ester hydrochloride features a protected carboxyl group through tert-butyl esterification, which enhances stability during peptide synthesis while allowing selective deprotection under specific conditions.

Structure and Key Functional Groups

The compound consists of the L-Leucine amino acid backbone with a tert-butyl group protecting the carboxyl function. The amino group remains free in its protonated form as a hydrochloride salt, which enhances stability and solubility for various synthetic applications.

Synthesis Methods

L-Leucine tert-butyl ester hydrochloride is typically synthesized through the esterification of L-Leucine with tert-butanol under acidic conditions. In laboratory settings, it's frequently used in multi-step synthetic pathways as demonstrated in several research protocols .

One documented synthetic pathway involves:

  • Alkylation of a precursor compound (such as 5-nitroindole) with methyl bromoacetate

  • Hydrolysis to the corresponding acid intermediate using LiOH in dioxanes and water

  • Coupling with L-Leucine tert-butyl ester using HBTU (O-benzotriazol-1-yl-N,N,N,N′-tetramethyluronium hexafluorophosphate) and triethylamine

In another documented procedure, L-Leucine tert-butyl ester hydrochloride was first converted to the free base form by washing with sodium carbonate solution before being used in a reaction with 2,4-dichloro-1,3,5-triazine derivatives .

Applications in Research and Industry

L-Leucine tert-butyl ester hydrochloride has found extensive applications across multiple scientific and industrial domains, primarily due to its utility in peptide synthesis and pharmaceutical research.

Peptide Synthesis

The compound serves as a fundamental building block in peptide synthesis, where the protected carboxyl group allows for selective peptide bond formation. Its importance in this field stems from:

  • The ability to participate in directed coupling reactions without side reactions

  • Compatibility with various coupling reagents including HBTU

  • Selective deprotection capabilities under mild conditions

Several recent studies have employed L-Leucine tert-butyl ester hydrochloride in the synthesis of bioactive peptides, demonstrating its continued relevance in contemporary research .

Pharmaceutical Research and Development

In pharmaceutical applications, the compound plays a significant role in:

  • Development of drug formulations, particularly for creating stable delivery systems for amino acids

  • Synthesis of pharmaceutical intermediates and biologically active compounds

  • Research focused on metabolic pathways and disorders such as diabetes and obesity

A notable example includes its use in the synthesis of neurotensin-like non-peptide compounds, which have potential applications in neurological research .

Biochemical and Nutritional Applications

Beyond direct pharmaceutical applications, L-Leucine tert-butyl ester hydrochloride also contributes to:

  • Protein synthesis studies essential for biochemistry research

  • Development of nutrition supplements supporting muscle growth and recovery

  • Research on metabolic disorders and pathways

Cosmetic Applications

The compound has found utility in cosmetic formulations, where its properties are leveraged to enhance skin health through:

  • Improved hydration

  • Enhanced skin texture

  • Supporting essential protein synthesis in cosmetic formulations

Research Findings and Specific Studies

Several significant research studies have utilized L-Leucine tert-butyl ester hydrochloride, demonstrating its versatility and importance in chemical and pharmaceutical research.

Development of Neurotensin-like Compounds

Research published in the Journal of Medicinal Chemistry utilized L-Leucine tert-butyl ester hydrochloride as a key reagent in the synthesis of neurotensin-like non-peptide compounds. The synthetic pathway involved coupling the compound with 5-nitroindole-1-ylacetic acid using HBTU and triethylamine in dichloromethane .

The reaction proceeded with excellent yield (99%), demonstrating the compound's efficiency in coupling reactions. The product was later used in further transformations leading to the target bioactive compounds .

Activators of Pyruvate Kinase L/R

A study published in 2022 reported the synthesis of substituted bis-aminotriazines as activators of pyruvate kinase L/R. The research utilized L-Leucine tert-butyl ester hydrochloride in nucleophilic aromatic substitution reactions with 1,3,5-trichlorotriazine at -10°C in tetrahydrofuran .

The synthesis strategy involved:

  • Formation of a nucleophilic aromatic substitution adduct

  • Subsequent dimerization with trans-1,4-diaminocyclohexane in a one-pot process

  • Further modifications to produce various analogs with different amino acids

Research on Fermented Food Peptides

A 2019 study published in Nature's npj Science of Food investigated pyroglutamyl leucine, a peptide in fermented foods, for its potential to attenuate certain biological activities. The research utilized L-Leucine tert-butyl ester hydrochloride (specifically referred to as H-Leu-OtBu·HCl) along with N-(tert-Butoxycarbonyl)-L-pyroglutamic acid in their analytical procedures .

Quality Specifications and Analytical Methods

Quality control of L-Leucine tert-butyl ester hydrochloride is essential for research and pharmaceutical applications. Common analytical methods and specifications include:

Analytical MethodSpecification
Nonaqueous TitrationMinimum 98.0%
Argentometric TitrationMinimum 98.0%
Appearance TestWhite to almost white powder or crystal
Specific Rotation Measurement+18.0 to +21.0° (C=2, EtOH)

These specifications ensure the compound's suitability for sensitive research applications and pharmaceutical synthesis .

ParameterClassification
Hazard ClassIRRITANT
Safety Statements24/25
WGK Germany3
HS Code29224999
SizeCommon Packaging
1gGlass bottle with plastic insert
5gGlass bottle with plastic insert
Bulk quantitiesAvailable upon request for industrial applications

The compound is typically supplied with a certificate of analysis confirming its purity and specifications .

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